molecular formula C14H16N2 B1525838 Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine CAS No. 1250627-32-7

Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine

Cat. No. B1525838
M. Wt: 212.29 g/mol
InChI Key: OOSKAQGIOQIVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine is a chemical compound with the CAS Number: 1250627-32-7 . It has a molecular weight of 212.29 . The IUPAC name for this compound is N-[3-(4-pyridinyl)benzyl]ethanamine . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine is 1S/C14H16N2/c1-2-15-11-12-4-3-5-14(10-12)13-6-8-16-9-7-13/h3-10,15H,2,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine is a liquid at room temperature . It has a molecular weight of 212.29 .

Scientific Research Applications

Understanding Heterocyclic Amines

  • Heterocyclic amines (HCAs) are compounds that have been extensively studied for their mutagenic and carcinogenic properties. These compounds are typically formed during the cooking of meat and fish and have been associated with various forms of cancer in humans (Nagao et al., 1996).

Exposure and Metabolism

  • Human exposure to carcinogenic heterocyclic amines is continual, primarily through diet. The metabolism of HCAs, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), involves complex processes that include both human and microbial enzymatic activity. Studies have explored the presence of these compounds in human urine, indicating dietary exposure and suggesting potential health risks associated with their consumption (Ushiyama et al., 1991).

Potential Health Implications

  • The link between dietary intake of HCAs and various cancers, including colon cancer, has prompted research into biomarkers for exposure and mechanisms of action. Understanding how these compounds are metabolized and the resulting DNA adducts can help in assessing the risk and developing strategies to mitigate exposure (Turteltaub et al., 1999).

Diagnostic and Monitoring Approaches

  • Advances in analytical techniques have enabled the detection of HCAs and their metabolites in biological samples, offering potential tools for monitoring exposure and assessing risk. This research has implications for both occupational health and public safety, guiding policies and interventions to reduce exposure to these compounds (Bessette et al., 2009).

Safety And Hazards

Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-[(3-pyridin-4-ylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-15-11-12-4-3-5-14(10-12)13-6-8-16-9-7-13/h3-10,15H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSKAQGIOQIVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine
Reactant of Route 2
Reactant of Route 2
Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine
Reactant of Route 3
Reactant of Route 3
Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine
Reactant of Route 4
Reactant of Route 4
Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine
Reactant of Route 5
Reactant of Route 5
Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine
Reactant of Route 6
Reactant of Route 6
Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.